

A Technical Guide to Lignans and Flavonoids in *Anthriscus cerefolium*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthriscus cerefolium*

Cat. No.: B1171649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified lignans and flavonoids in ***Anthriscus cerefolium*** (chervil). It details the primary compounds, their quantitative analysis where available, experimental protocols for their extraction and identification, and the signaling pathways they are known to modulate. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Identified Lignans and Flavonoids

Anthriscus cerefolium is a source of various bioactive compounds, with lignans and flavonoids being of significant interest due to their potential pharmacological activities. The primary lignan identified is deoxypodophyllotoxin, predominantly found in the roots. The leaves are rich in flavonoids, with apigenin being the most abundant.

Lignans

Deoxypodophyllotoxin is the major lignan reported in ***Anthriscus cerefolium***.^[1] While extensive quantitative data for this compound in *A. cerefolium* is limited in the current literature, studies on the closely related species, *Anthriscus sylvestris*, provide valuable insights into its potential concentration.

Table 1: Major Lignan Identified in *Anthriscus* Species

Compound	Plant Part	Reported Concentration (in <i>A. sylvestris</i>)
Deoxypodophyllotoxin	Roots	Up to 0.15% w/w (dry weight) [2]
Deoxypodophyllotoxin	Aerial Parts	Up to 0.03% w/w (dry weight)

Note: The quantitative data is from *A. sylvestris* and should be considered as an estimate for *A. cerefolium* pending further specific studies.

Flavonoids

The leaves of ***Anthriscus cerefolium*** are a rich source of flavonoids. Apiin (apigenin-7-O-apiosylglucoside) is the predominant flavonoid.[1] Other identified flavonoids include luteolin 7-O- β -glucopyranoside and apigenin 7-O- β -(2"-apiofuranosyl-6"-malonylglucopyranoside).[3] A comprehensive analysis of a methanolic extract of the herb identified 32 distinct phenolic compounds, highlighting the chemical diversity of this plant.[4] The total phenolic content of chervil has been reported to be approximately 1260 mg of gallic acid equivalents (GAE) per 100g of dry matter.[3]

Table 2: Major Flavonoids Identified in ***Anthriscus cerefolium***

Compound	Aglycone	Glycoside Structure	Plant Part
Apiin	Apigenin	7-O-apiosylglucoside	Herb[1]
Luteolin 7-O- β -glucopyranoside	Luteolin	7-O- β -glucopyranoside	Herb[3]
Apigenin 7-O- β -(2"-apiofuranosyl-6"-malonylglucopyranoside)	Apigenin	7-O- β -(2"-apiofuranosyl-6"-malonylglucopyranoside)	Herb[3]

Experimental Protocols

The following sections detail generalized methodologies for the extraction and analysis of lignans and flavonoids from ***Anthriscus cerefolium***, based on established scientific protocols for these compounds in the Apiaceae family.

Lignan Extraction and Analysis

2.1.1. Extraction

A common method for lignan extraction involves solvent extraction, with advanced techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) offering improved efficiency.

- Conventional Solvent Extraction:
 - Air-dry or lyophilize the plant material (roots are the preferred source for deoxypodophyllotoxin).
 - Grind the dried material into a fine powder.
 - Macerate the powder in a solvent such as 70-100% methanol or ethanol.^[5] The solvent-to-sample ratio is typically 10:1 (v/w).
 - Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
- Ultrasound-Assisted Extraction (UAE):
 - Combine the powdered plant material with a suitable solvent (e.g., methanol) in an extraction vessel.
 - Place the vessel in an ultrasonic bath.
 - Apply ultrasonic waves (e.g., 250 W) for a shorter duration (e.g., 5-30 minutes) compared to conventional methods.^{[6][7]}
 - Filter and concentrate the extract as described above. UAE can significantly reduce extraction time and improve yield.^[7]

- Supercritical Fluid Extraction (SFE):
 - Use supercritical carbon dioxide as the extraction solvent.
 - This method is environmentally friendly and can yield high-purity extracts.^[8] It has been shown to extract 75-80% of the total deoxypodophyllotoxin content from *A. sylvestris* roots.^[8]

2.1.2. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of lignans. A notable advantage for the analysis of lignans in *Anthriscus* species is that it can be performed without derivatization.

- Sample Preparation: Dissolve the dried extract in a suitable solvent like methanol.
- GC Conditions:
 - Column: Apolar WCOT fused silica column (e.g., CP-Sil 5 CB).
 - Temperature Program: Start at 150°C and ramp up to 320°C at a rate of 15°C/min.
 - Injector Temperature: 260°C.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Flavonoid Extraction and Analysis

2.2.1. Extraction

Microwave-assisted extraction (MAE) is an efficient method for extracting flavonoids from plant materials.

- Microwave-Assisted Extraction (MAE):
 - Mix the powdered herb with an appropriate solvent, such as 60-80% aqueous ethanol.[9][10]
 - Place the mixture in a microwave extraction system.
 - Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 2-10 minutes).[9][10]
 - Factors such as solvent concentration, microwave power, and extraction time should be optimized for maximum yield.[9][11][12]
 - After extraction, filter and concentrate the extract.

2.2.2. HPLC-DAD Analysis

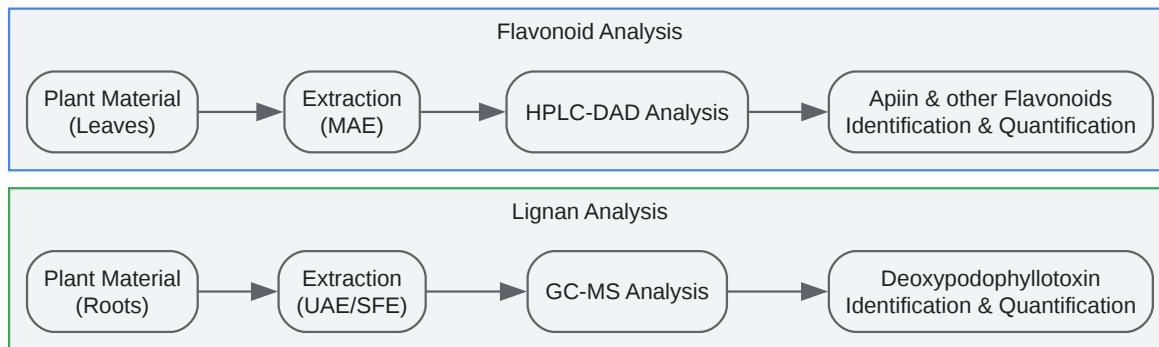
High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a standard method for the analysis of flavonoids.

- Sample Preparation: Dissolve the concentrated extract in the mobile phase.
- HPLC Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of an aqueous acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: Diode-array detector scanning a range of wavelengths (e.g., 200-400 nm) to capture the characteristic UV-Vis spectra of different flavonoids.
 - Quantification: Use external standards of known flavonoids (e.g., apigenin, luteolin-7-O-glucoside) to create calibration curves for quantification.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of **Anthriscus cerefolium**.



[Click to download full resolution via product page](#)

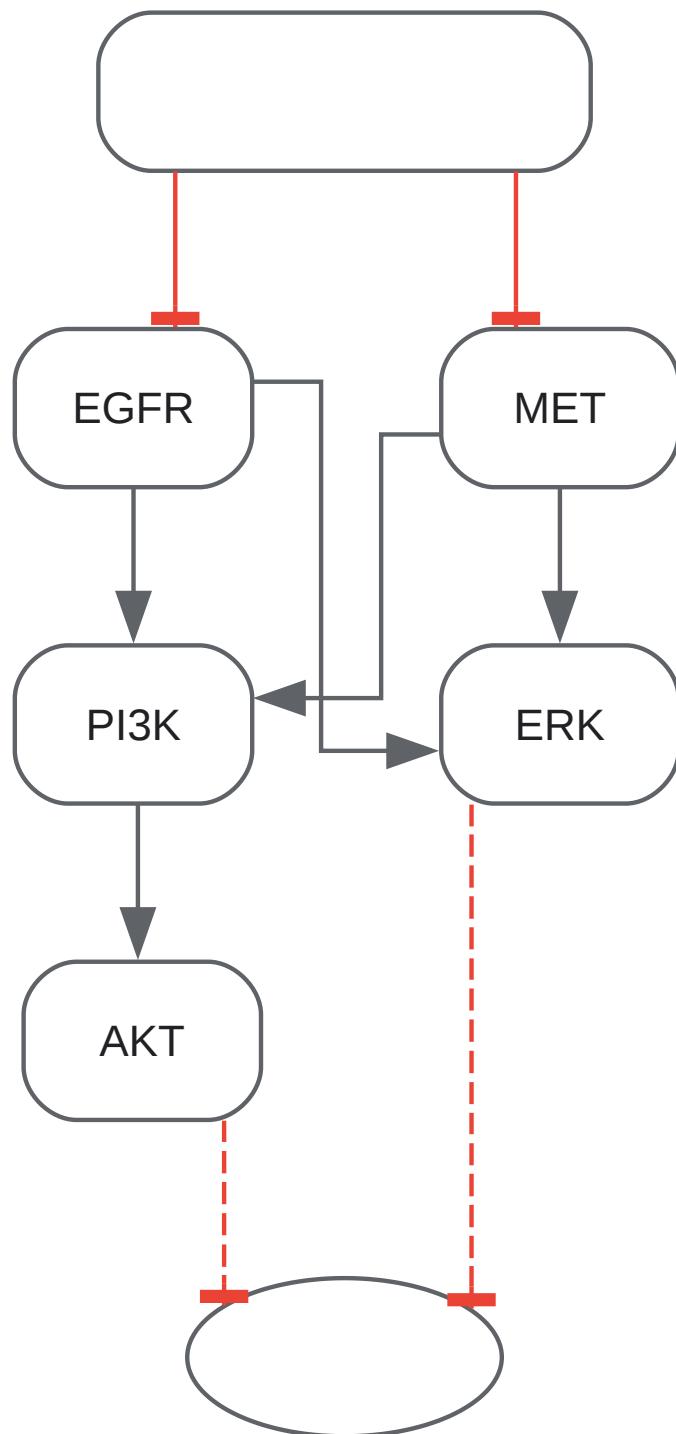
Caption: General workflow for lignan and flavonoid analysis.

Signaling Pathways

The identified compounds from **Anthriscus cerefolium** have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.

3.2.1. Deoxypodophyllotoxin Signaling Pathway

Deoxypodophyllotoxin has been demonstrated to exert its anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and MET signaling pathways.^{[13][14][15][16]} This inhibition leads to the downregulation of downstream effectors such as AKT and ERK, ultimately inducing apoptosis in cancer cells.

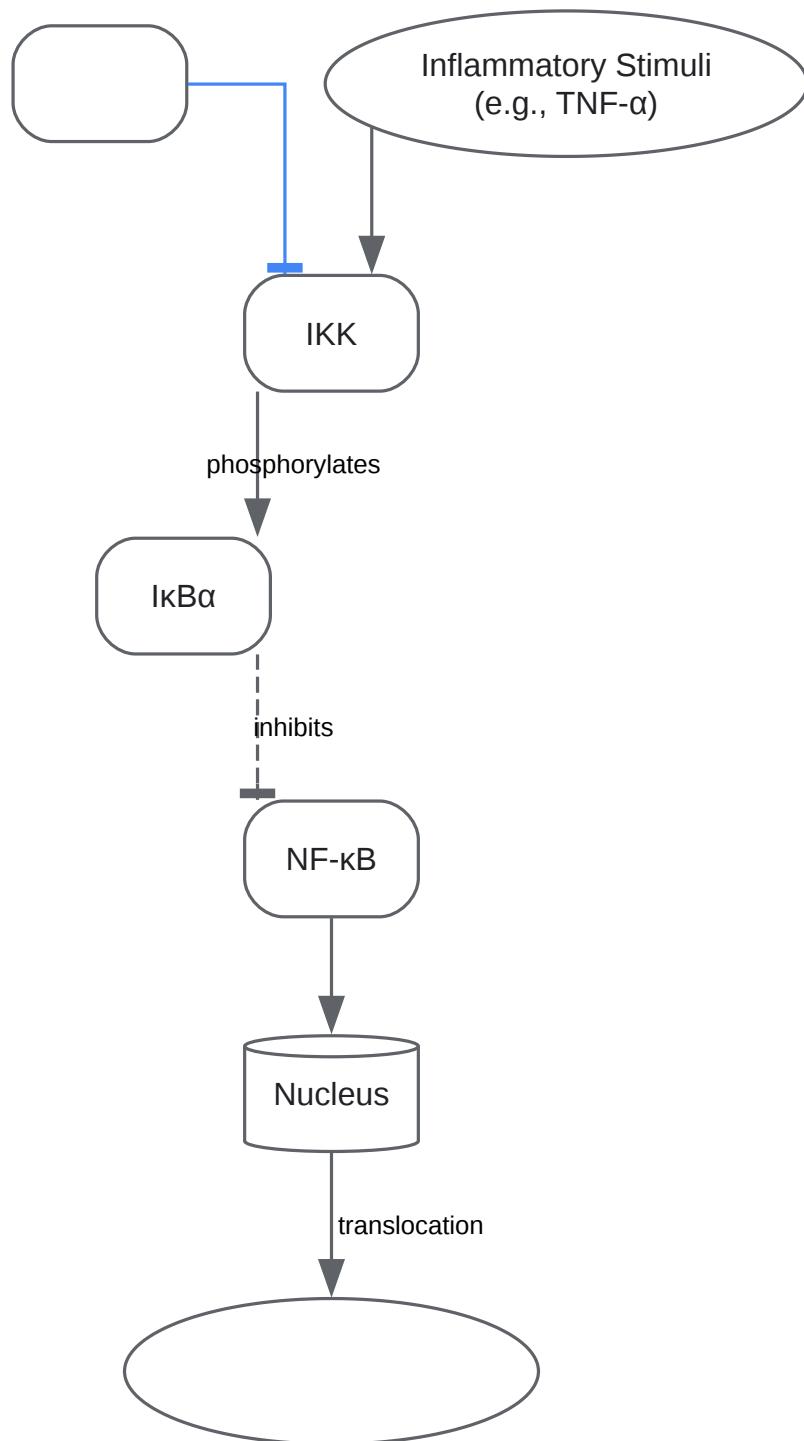


[Click to download full resolution via product page](#)

Caption: Deoxypodophyllotoxin inhibits EGFR and MET signaling.

3.2.2. Apigenin (Apigenin Aglycone) Signaling Pathway

Apigenin, the aglycone of apiin, is known for its anti-inflammatory properties, which are mediated through the inhibition of the NF-κB signaling pathway.^{[17][18][19][20]} By preventing the activation of NF-κB, apigenin can suppress the expression of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Caption: Apigenin inhibits the NF-κB inflammatory pathway.

Conclusion

Anthriscus cerefolium is a valuable source of the lignan deoxypodophyllotoxin and a variety of flavonoids, most notably apigenin. These compounds exhibit significant biological activities, including anticancer and anti-inflammatory effects, through the modulation of key cellular signaling pathways. This guide provides a foundational understanding of the phytochemical profile of *A. cerefolium* and offers standardized methodologies for further research and development. The detailed protocols and pathway diagrams serve as a practical resource for scientists aiming to explore the therapeutic potential of this plant. Further quantitative studies on *A. cerefolium* are warranted to fully elucidate the concentrations of its bioactive constituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel bicyclic lactone and other polyphenols from the commercially important vegetable *Anthriscus cerefolium* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extract of Herba Anthrisci cerefolii: Chemical Profiling and Insights into Its Anti-Glioblastoma and Antimicrobial Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Deoxypodophyllotoxin Can Be Extracted in High Purity from *Anthriscus sylvestris* Roots by Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of *Barleria lupulina* Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-assisted extraction of flavonoids from lechuguilla guishe [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from *Salicornia bigelovii* Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice [mdpi.com]
- 13. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deoxypodophyllotoxin, a Lignan from *Anthriscus sylvestris*, Induces Apoptosis and Cell Cycle Arrest by Inhibiting the EGFR Signaling Pathways in Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apigenin inhibits colonic inflammation and tumorigenesis by suppressing STAT3-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Lignans and Flavonoids in *Anthriscus cerefolium*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171649#lignans-and-flavonoids-identified-in-anthriscus-cerefolium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com